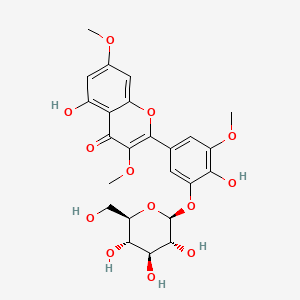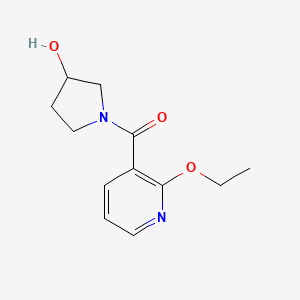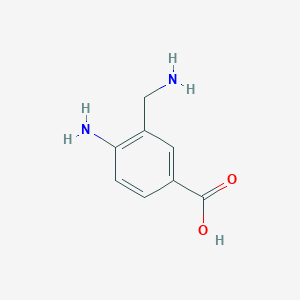
4-amino-3-(aminomethyl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an antifibrinolytic agent, meaning it helps prevent the breakdown of fibrin, a protein involved in blood clotting . This compound is used in various medical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-3-(aminomethyl)benzoic acid typically involves the following steps :
Preparation of 4-carboxylbenzaldehyde or its alkyl ester (methyl 4-formyl benzoate): This is the starting material for the synthesis.
Oximation: The 4-carboxylbenzaldehyde or its alkyl ester is reacted with hydroxyamine to form an oxime.
Reduction: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic reduction using a Raney nickel catalyst in the presence of ammonia. This method is preferred due to its high yield and low cost .
化学反应分析
Types of Reactions
4-amino-3-(aminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as Raney nickel.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
科学研究应用
4-amino-3-(aminomethyl)benzoic acid has a wide range of applications in scientific research, including :
Chemistry: It is used in the synthesis of various organic compounds, including cobalt carboxy phosphonates and cyclopeptides.
Biology: It acts as a receptor for various cations and anions, making it useful in biological studies.
Medicine: It is used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and other medical procedures.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-amino-3-(aminomethyl)benzoic acid involves its ability to inhibit the breakdown of fibrin, thereby promoting blood clotting . It achieves this by binding to and inhibiting plasminogen activators, which are enzymes responsible for the conversion of plasminogen to plasmin, the enzyme that breaks down fibrin .
相似化合物的比较
Similar Compounds
4-aminobenzoic acid: This compound is similar in structure but lacks the aminomethyl group.
4-(aminomethyl)benzoic acid: This compound is identical to 4-amino-3-(aminomethyl)benzoic acid but is often referred to by different names such as p-aminomethylbenzoic acid.
Uniqueness
The presence of both an amino group and an aminomethyl group in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an antifibrinolytic agent .
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
4-amino-3-(aminomethyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4,9-10H2,(H,11,12) |
InChI 键 |
ULWVTFNWRFAVAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
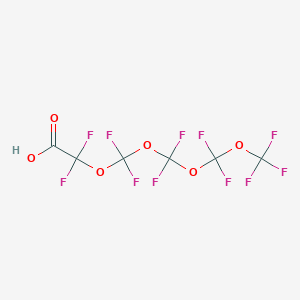
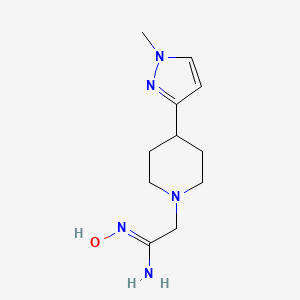
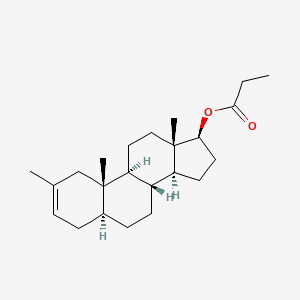
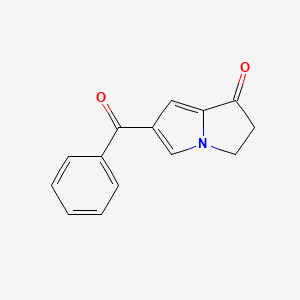

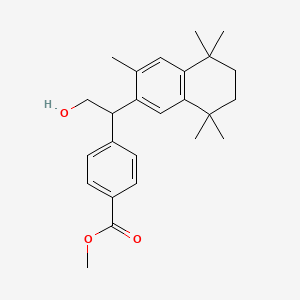
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
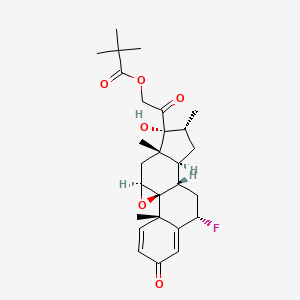
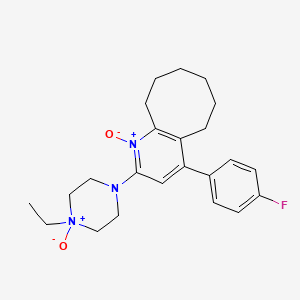
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
